3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, and antibacterial properties . The presence of the thieno[3,2-d]pyrimidine core in its structure makes it a significant molecule in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .
Mode of Action
The compound interacts with BTK, inhibiting its enzymatic activity . This inhibition disrupts the normal function of BTK, leading to changes in the immune response .
Biochemical Pathways
BTK plays a critical role in multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . By inhibiting BTK, the compound affects these pathways and their downstream effects, which include B cell development, proliferation, differentiation, maturation, activation, and survival .
Result of Action
The inhibition of BTK by the compound leads to a suppression of B cell activity . This results in a decrease in the proliferation of B cells , which could potentially be beneficial in conditions where B cell activity is detrimental, such as certain autoimmune diseases and B cell malignancies .
Biochemical Analysis
Biochemical Properties
3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The nature of these interactions is likely due to the structural and isoelectronic characteristics of the compound, which are similar to those of purine .
Cellular Effects
The compound’s effects on cells are primarily related to its inhibitory action on certain enzymes. For example, its inhibition of Cyt-bd can lead to ATP depletion in mycobacterial strains, affecting their energy metabolism . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its inhibition of Cyt-bd, for instance, is likely due to its ability to bind to the enzyme and prevent it from carrying out its normal function .
Metabolic Pathways
Given its known interactions with enzymes such as Cyt-bd, it’s likely involved in pathways related to energy metabolism .
Preparation Methods
The synthesis of 3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminothiophene with a suitable aldehyde, followed by cyclization and subsequent functionalization to introduce the fluorobenzyl group . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Chemical Reactions Analysis
3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the specific reaction.
Scientific Research Applications
3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Comparison with Similar Compounds
3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thienopyrimidine derivatives, such as:
3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Known for its potent anticancer activity.
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Exhibits cytotoxic activity on various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-4-2-1-3-8(9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMXWBNPZIDEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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